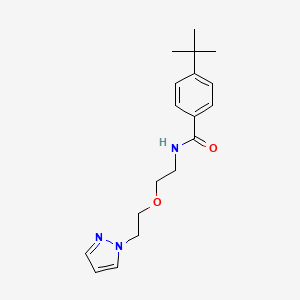

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a soluble guanylate cyclase (sGC) stimulator, which means it can increase the production of cyclic guanosine monophosphate (cGMP) in cells.

Wissenschaftliche Forschungsanwendungen

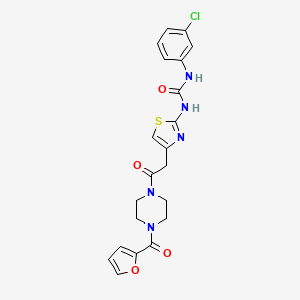

Antibiotic Development

4-tert-butyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide: serves as an essential intermediate in the synthesis of ceftolozane , a novel intravenous fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and notable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains . Researchers continue to explore its potential as a therapeutic agent.

Antihypertensive Agents

Imidazole-containing compounds, including derivatives of our compound of interest, have shown promise as antihypertensive agents. For instance, 1a and 1b demonstrated good antimicrobial potential . Further investigations into their cardiovascular effects and mechanisms of action are ongoing.

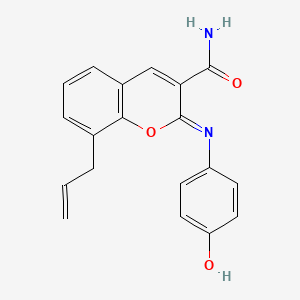

Agrochemicals

The pyrazole ring system is prevalent in agrochemicals. Researchers might investigate whether this compound or its derivatives exhibit herbicidal, fungicidal, or insecticidal properties.

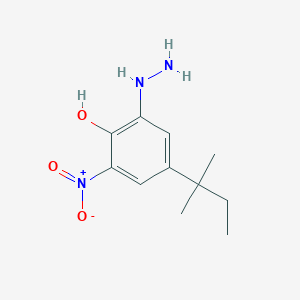

Long, H., Xue, F., & Ju, S. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Russian Journal of Organic Chemistry, 60(4), 125–130. Link

Wirkmechanismus

Target of Action

The primary targets of 4-tert-butyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide are iNOS and COX-2 . These are key enzymes involved in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the production of prostaglandin E2 (PGE2), another pro-inflammatory mediator .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to have a high inhibitory effect on NO production, indicating its ability to inhibit iNOS . It also exhibits high PGE2 inhibition, suggesting its ability to inhibit COX-2 . The compound’s interaction with these targets results in a decrease in the production of pro-inflammatory mediators.

Biochemical Pathways

The compound affects the inflammatory response pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and PGE2, respectively . These are key mediators in the inflammatory response, and their reduction leads to a decrease in inflammation. The compound also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β , further contributing to its anti-inflammatory effect.

Pharmacokinetics

It is predicted to have high gi absorption and is bbb permeant . It is also predicted to be an inhibitor of CYP1A2 and CYP2C19, which could impact its metabolism .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, it reduces the inflammatory response . This could potentially be beneficial in conditions characterized by excessive inflammation.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)16-7-5-15(6-8-16)17(22)19-10-13-23-14-12-21-11-4-9-20-21/h4-9,11H,10,12-14H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEUDRHIMXRKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)

![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2425799.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2425804.png)

![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)